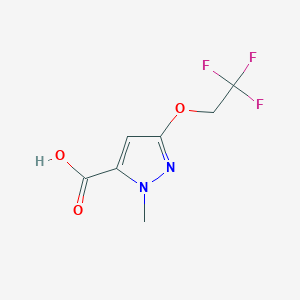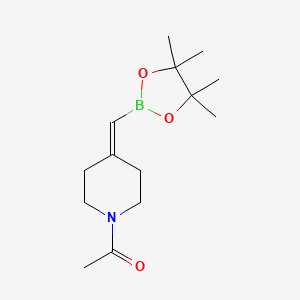![molecular formula C10H18FN B15227465 9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)
9-Fluoro-3-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that combines a spiro ring system with a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the fluorine atom. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable synthetic routes such as olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, allow for the efficient production of the spirocyclic structure on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-3-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Applications De Recherche Scientifique
9-Fluoro-3-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Fluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a similar framework but different substituents.
3,9-Disubstituted-spiro[5.5]undecane: Compounds with additional substituents at the 3 and 9 positions.
Uniqueness
9-Fluoro-3-azaspiro[5.5]undecane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C10H18FN |
|---|---|
Poids moléculaire |
171.25 g/mol |
Nom IUPAC |
9-fluoro-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18FN/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,12H,1-8H2 |
Clé InChI |
SQIPHSUGQNQQOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1F)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)





![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)


